3-(Allyloxy)-2-chloropropylidene dipropyl diphosphonate
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Overview
Description
3-(Allyloxy)-2-chloropropylidene dipropyl diphosphonate is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)-2-chloropropylidene dipropyl diphosphonate typically involves the reaction of allyl chloride with a suitable phosphonate precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to ensure consistent quality and high throughput. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Allyloxy)-2-chloropropylidene dipropyl diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.
Reduction: Reduction reactions can convert the compound into different phosphonate derivatives.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, which can be further utilized in different applications. For example, oxidation reactions yield phosphonate oxides, while substitution reactions produce a range of functionalized phosphonates .
Scientific Research Applications
3-(Allyloxy)-2-chloropropylidene dipropyl diphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Allyloxy)-2-chloropropylidene dipropyl diphosphonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Allyloxy)-2-chloropropylidene dipropyl diphosphonate include other organophosphorus compounds such as:
- 3-(Allyloxy)-2-hydroxypropylidene dipropyl diphosphonate
- 3-(Allyloxy)-2-bromopropylidene dipropyl diphosphonate
- 3-(Allyloxy)-2-methylpropylidene dipropyl diphosphonate .
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties. The presence of the allyloxy and chloropropylidene groups allows for versatile chemical modifications and applications in various fields .
Properties
CAS No. |
93893-85-7 |
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Molecular Formula |
C12H19ClO13P4-8 |
Molecular Weight |
530.62 g/mol |
IUPAC Name |
[4-(1-chloro-2-prop-2-enoxyethyl)-1,7,7-triphosphonatoheptyl]-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C12H27ClO13P4/c1-2-7-26-8-10(13)9(3-5-11(27(14,15)16)28(17,18)19)4-6-12(29(20,21)22)30(23,24)25/h2,9-12H,1,3-8H2,(H2,14,15,16)(H2,17,18,19)(H2,20,21,22)(H2,23,24,25)/p-8 |
InChI Key |
KXYCKHXBFMNLKH-UHFFFAOYSA-F |
Canonical SMILES |
C=CCOCC(C(CCC(P(=O)([O-])[O-])P(=O)([O-])[O-])CCC(P(=O)([O-])[O-])P(=O)([O-])[O-])Cl |
Origin of Product |
United States |
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